

Application Notes and Protocols for Sniper(abl)-050 in CML Cell Lines

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Compound of Interest		
Compound Name:	Sniper(abl)-050	
Cat. No.:	B15608128	Get Quote

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Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as drug resistance remain.

A novel therapeutic strategy to overcome these limitations is the targeted degradation of the BCR-ABL oncoprotein. "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs) are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of target proteins. **Sniper(abl)-050** is an experimental SNIPER that conjugates the ABL inhibitor imatinib with the IAP ligand MV-1, thereby targeting the BCR-ABL protein for degradation.[1] This document provides a detailed overview of the experimental protocols for the evaluation of **Sniper(abl)-050** and similar SNIPER(ABL) compounds in CML cell lines.

Mechanism of Action

SNIPER(ABL) molecules function by hijacking the cell's natural protein disposal system. The ABL inhibitor portion of the molecule binds to the BCR-ABL protein, while the IAP ligand moiety

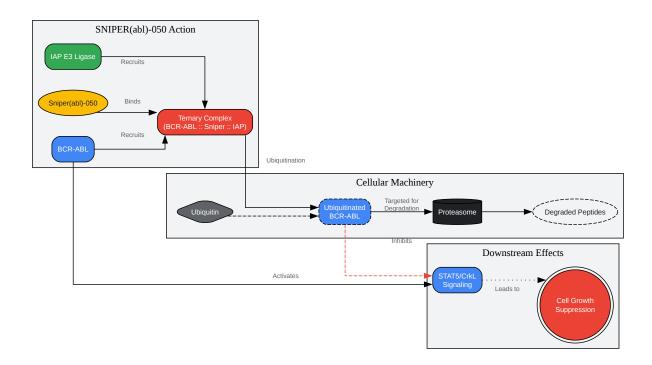




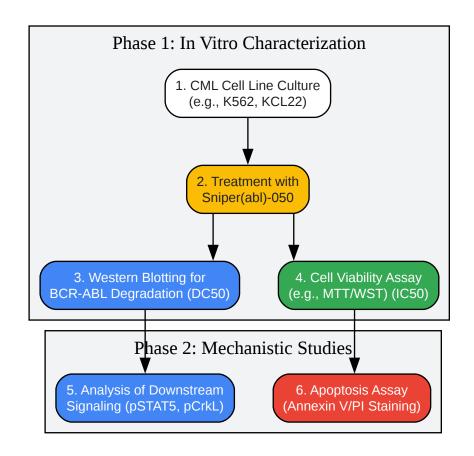


recruits an E3 ubiquitin ligase, such as cIAP1 or XIAP.[2] This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, such as the STAT5 and CrkL pathways, ultimately suppressing the growth of BCR-ABL-positive CML cells.[2]









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